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Compound of Interest

Compound Name: 2-Chloro-4-iodonicotinic acid

Cat. No.: B1591275 Get Quote

An In-Depth Technical Guide to 2-Chloro-4-iodonicotinic Acid

Abstract
2-Chloro-4-iodonicotinic acid is a halogenated pyridine derivative that serves as a highly

versatile and valuable building block in modern synthetic chemistry. Its unique trifunctional

structure, featuring a carboxylic acid, a chloro substituent at the 2-position, and an iodo

substituent at the 4-position, provides orthogonal reactivity that is highly sought after by

researchers, scientists, and drug development professionals. The distinct electronic properties

and steric environment of each functional group allow for regioselective modifications, making it

a key intermediate in the synthesis of complex molecular architectures. This guide provides a

comprehensive overview of its physicochemical properties, synthesis, chemical reactivity, and

applications, with a particular focus on its role in the development of novel pharmaceuticals and

agrochemicals.

Physicochemical and Structural Properties
2-Chloro-4-iodonicotinic acid is a solid at room temperature, with properties defined by its

substituted pyridine ring structure. The presence of electron-withdrawing chlorine and iodine

atoms, along with the carboxylic acid group, significantly influences the electron density of the

pyridine ring, impacting its reactivity.
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Property Value Reference

CAS Number 544671-78-5

Molecular Formula C₆H₃ClINO₂

Molecular Weight 283.45 g/mol

Appearance
White to brown crystalline

powder

Melting Point 175-178°C (decomposes)

IUPAC Name
2-chloro-4-iodopyridine-3-

carboxylic acid

SMILES C1=CN=C(C(=C1I)C(=O)O)Cl

InChI Key
XOMBFOCJXYZRSI-

UHFFFAOYSA-N

Synthesis and Manufacturing
The synthesis of 2-chloro-4-iodonicotinic acid is not commonly detailed as a direct, single-

step process from simple precursors. It is typically derived from more accessible starting

materials like 2-chloronicotinic acid. The general strategy involves the synthesis of the 2-

chloronicotinic acid core followed by a regioselective iodination step.

Synthesis of the Precursor: 2-Chloronicotinic Acid
Several routes exist for the industrial production of 2-chloronicotinic acid. One established

method involves the oxidation and subsequent chlorination of a nicotinic acid derivative.

Workflow: Synthesis of 2-Chloronicotinic Acid
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Caption: Synthesis of 2-chloronicotinic acid from its N-oxide.

Experimental Protocol:

Step 1: Chlorination of Nicotinic Acid-N-Oxide. 70g of nicotinic acid-N-oxide is suspended in

300 mL of phosphorus oxychloride (POCl₃).

Step 2: Base Addition. 50g of triethylamine is added dropwise at room temperature. The

reaction is exothermic, and the starting material dissolves around 50°C. The rationale for

using a tertiary amine base is to facilitate the reaction and neutralize the HCl generated in

situ, which can otherwise lead to unwanted side reactions.

Step 3: Reaction. The solution is heated in a water bath to 100°C for 4 hours to drive the

reaction to completion.

Step 4: Work-up. Excess POCl₃ is removed by distillation under vacuum. The residue is

carefully poured into water, keeping the temperature below 40°C.

Step 5: Precipitation. The pH of the aqueous solution is adjusted to 2.0-2.5 with a diluted

caustic soda solution, causing the 2-chloronicotinic acid to precipitate.

Step 6: Isolation. The solid product is collected by filtration, washed, and dried. This method

typically yields 65-70% of the theoretical product.

Iodination to Form 2-Chloro-4-iodonicotinic Acid
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With the 2-chloronicotinic acid precursor in hand, the next step is electrophilic iodination. The

pyridine ring is generally electron-deficient, making electrophilic substitution challenging.

However, the exact positioning and conditions can direct the iodine to the 4-position. A common

method for iodinating such rings is using iodine in the presence of an oxidizing agent or using a

more reactive iodine source like N-iodosuccinimide (NIS) in an acidic medium.

Self-Validating Protocol (Illustrative):

Step 1: Dissolution. Dissolve 2-chloronicotinic acid in a suitable solvent, such as

concentrated sulfuric acid, which also acts as a catalyst by protonating the ring and making it

more susceptible to substitution.

Step 2: Iodination Reagent. Add N-iodosuccinimide (NIS) or a mixture of Iodine and an

oxidizing agent (e.g., periodic acid) portion-wise to the solution while maintaining a controlled

temperature, typically between 25-60°C. The choice of an iodinating agent is critical; NIS is

often preferred for its milder nature and higher efficiency compared to molecular iodine.

Step 3: Reaction Monitoring. The reaction progress is monitored by Thin Layer

Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the

starting material is consumed.

Step 4: Quenching and Isolation. The reaction mixture is carefully poured onto crushed ice,

which simultaneously quenches the reaction and begins the precipitation of the product. The

pH is adjusted with a base (e.g., sodium hydroxide solution) to induce full precipitation.

Step 5: Purification. The crude 2-chloro-4-iodonicotinic acid is collected by filtration,

washed with cold water to remove residual acid and salts, and then purified by

recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final

product.

Chemical Reactivity and Applications
The synthetic utility of 2-chloro-4-iodonicotinic acid stems from the differential reactivity of its

three functional groups. This allows for sequential, regioselective reactions, making it an ideal

scaffold in combinatorial chemistry and targeted synthesis. The chloro group at the 2-position

and the iodo group at the 4-position are particularly valuable as handles for cross-coupling

reactions, a cornerstone of modern drug discovery.
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Workflow: Versatile Reactivity of the Scaffold
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Caption: Key reaction pathways for 2-chloro-4-iodonicotinic acid.

Reactions at the 4-Position (Iodo Group)
The carbon-iodine bond is the most labile of the carbon-halogen bonds, making the 4-position

the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and

Sonogashira couplings. This is the most common strategy employed.

Causality: The lower bond dissociation energy of the C-I bond compared to the C-Cl bond

allows for selective oxidative addition to the Pd(0) catalyst at lower temperatures. This kinetic

preference enables chemists to functionalize the 4-position while leaving the 2-chloro group

intact for subsequent modification.

Reactions at the 2-Position (Chloro Group)
The chloro group at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr)

by the adjacent electron-withdrawing nitrogen atom and the carboxylic acid group.

Causality: After the 4-position has been modified, a wide range of nucleophiles (amines,

alcohols, thiols) can be introduced at the 2-position, often under thermal or microwave

conditions. This sequential approach is a powerful tool for building molecular diversity. The

related compound, 2-chloronicotinic acid, is widely used for this purpose to create derivatives

with applications as antibiotics, anti-inflammatory drugs, and herbicides.
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Reactions at the Carboxylic Acid Group
The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides using

standard organic chemistry techniques.

Causality: This functional group is typically modified either first (after which it can act as a

directing group) or last, after the core scaffold has been assembled via cross-coupling and

SₙAr reactions. Amide coupling is particularly relevant in medicinal chemistry for linking the

scaffold to other pharmacophores.

Applications in Drug Discovery and Agrochemicals
Halogenated pyridines are a privileged scaffold in medicinal chemistry. While specific drugs

derived directly from 2-chloro-4-iodonicotinic acid are not broadly publicized, its parent

compound, 2-chloronicotinic acid, is a key intermediate in the synthesis of:

Pharmaceuticals: Non-steroidal anti-inflammatory drugs (NSAIDs) like niflumic acid, and

antimicrobial agents.

Agrochemicals: Herbicides such as diflufenican and nicosulfuron, which are crucial for crop

protection and food security.

The 2-chloro-4-iodo derivative offers a more advanced platform for creating next-generation

compounds with potentially improved efficacy, selectivity, and pharmacokinetic profiles due to

the ability to introduce diverse substituents at two distinct positions on the pyridine ring.

Safety and Handling
As with its parent compound, 2-chloro-4-iodonicotinic acid should be handled with care in a

laboratory setting.

Hazard Classification: It is considered a hazardous substance. It is known to cause skin and

serious eye irritation and may cause respiratory irritation.

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab

coat. Avoid breathing dust and prevent contact with skin and eyes.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep

away from strong oxidizing agents, acids, and bases.

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.

Conclusion
2-Chloro-4-iodonicotinic acid represents a powerful and strategic intermediate for the

synthesis of complex organic molecules. Its value lies in the orthogonal reactivity of its

functional groups, which permits a high degree of control over molecular design. For

researchers in drug discovery and materials science, this compound offers a reliable scaffold

for constructing novel entities with tailored biological or physical properties. As synthetic

methodologies continue to advance, the applications for versatile building blocks like 2-chloro-
4-iodonicotinic acid are poised to expand, further solidifying its role as an enabler of scientific

innovation.

To cite this document: BenchChem. [Literature review on 2-Chloro-4-iodonicotinic acid].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591275#literature-review-on-2-chloro-4-
iodonicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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